
N,N'-(1,2-phenylene)dinicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(1,2-phenylene)dinicotinamide is a chemical compound with the molecular formula C18H14N4O2 and a molecular weight of 318.34 g/mol This compound is known for its unique structure, which includes a nicotinamide moiety linked to a pyridinylcarbonyl group through an amide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-(1,2-phenylene)dinicotinamide typically involves the reaction of 3-pyridinecarboxylic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N,N'-(1,2-phenylene)dinicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
N,N'-(1,2-phenylene)dinicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N'-(1,2-phenylene)dinicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
N,N'-(1,2-phenylene)dinicotinamide can be compared with other similar compounds, such as:
N-{phenyl[(3-pyridinylcarbonyl)amino]methyl}nicotinamide: Similar structure but with a methyl group instead of a phenyl group.
N-{4-(aminosulfonyl)phenyl}nicotinamide: Contains an aminosulfonyl group instead of a pyridinylcarbonyl group.
N-ethyl-N-methyl-2-piperazin-1-ylnicotinamide: Features a piperazine ring instead of a pyridine ring.
Propriétés
Formule moléculaire |
C18H14N4O2 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
N-[2-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-5-3-9-19-11-13)21-15-7-1-2-8-16(15)22-18(24)14-6-4-10-20-12-14/h1-12H,(H,21,23)(H,22,24) |
Clé InChI |
IQFQBEILRFGGPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B329973.png)
![N,N'-bis[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]butanediamide](/img/structure/B329974.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B329976.png)
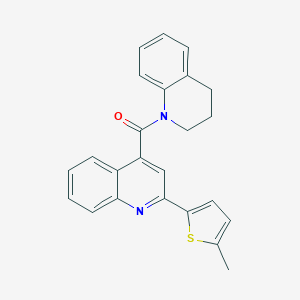
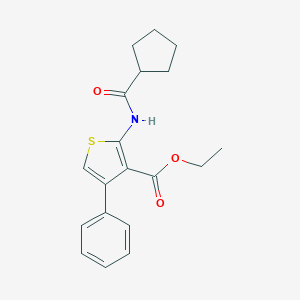
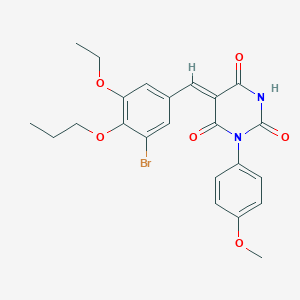
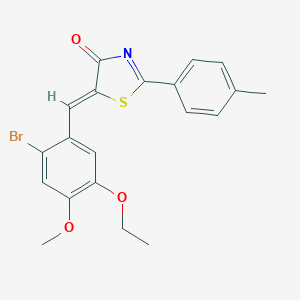
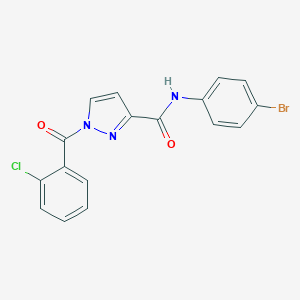
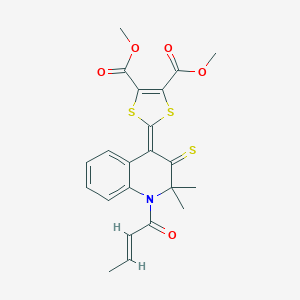
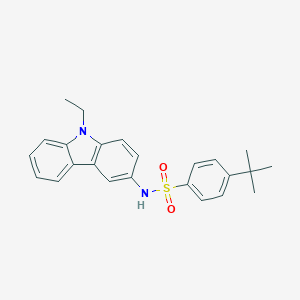
![N-[4-chloro-3-(phenylcarbamoyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B329989.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B329990.png)
![2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide](/img/structure/B329991.png)
![4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B329993.png)
